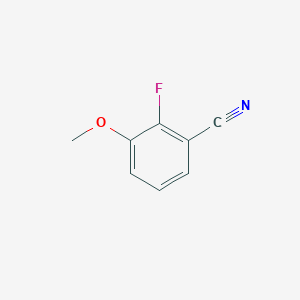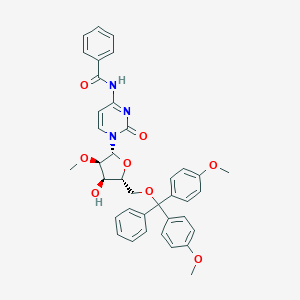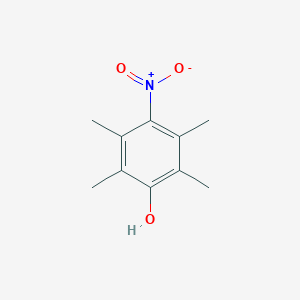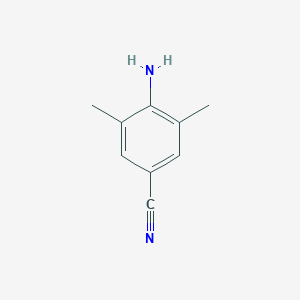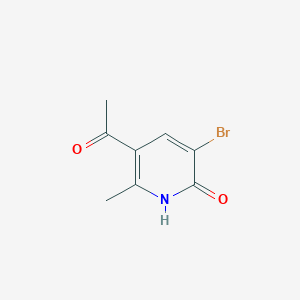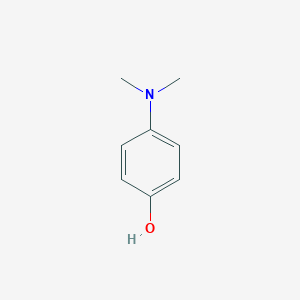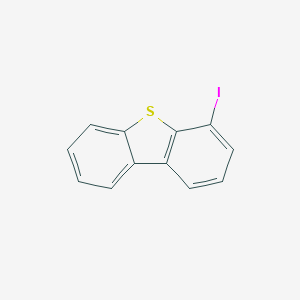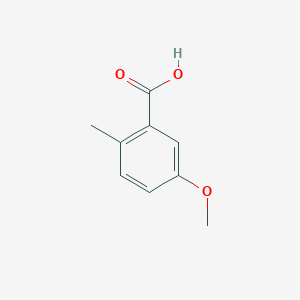
5-(3,4,5-Trimethoxyphényl)-1,3,4-oxadiazole-2-thiol
Vue d'ensemble
Description
“5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol” is a compound that contains a 3,4,5-trimethoxyphenyl (TMP) moiety . The TMP moiety is a critical component present in many Colchicine binding site inhibitors (CBSIs), playing an important role in maintaining suitable molecular conformations of CBSIs and contributing to their high binding affinities to tubulin .
Molecular Structure Analysis
The TMP moiety is crucial for maintaining suitable molecular conformations that are needed for optimal interactions with tubulin . The X-ray crystal structure of a similar compound in complex with tubulin confirms its direct binding to the colchicine site .
Applications De Recherche Scientifique
Activité anticancéreuse
Le groupe triméthoxyphényl (TMP) dans ce composé a été associé à des effets anticancéreux significatifs. Il a été démontré qu’il inhibait des protéines cruciales telles que la tubuline, la protéine de choc thermique 90 (Hsp90) et la réductase de la thioredoxine (TrxR), qui sont impliquées dans la prolifération et la survie des cellules cancéreuses . La présence de la fraction TMP augmente la puissance de ces composés, ce qui les rend efficaces pour cibler les cellules cancéreuses.
Propriétés antimicrobiennes
Les composés portant le groupe TMP ont démontré des propriétés antifongiques et antibactériennes prometteuses. Ils ont été actifs contre des agents pathogènes tels que Helicobacter pylori et Mycobacterium tuberculosis, qui sont responsables de fardeaux importants pour la santé mondiale .
Potentiel antiviral
Les composés à base de TMP ont également montré un potentiel en matière d’activité antivirale. Ils sont prometteurs contre des virus comme le virus du syndrome d’immunodéficience acquise (SIDA), le virus de l’hépatite C et le virus de la grippe. Cela suggère que le 5-(3,4,5-triméthoxyphényl)-1,3,4-oxadiazole-2-thiol pourrait être un agent précieux dans le développement de nouveaux médicaments antiviraux .
Effets antiparasitaires
Il existe des preuves d’efficacité contre les infections parasitaires telles que Leishmania, Paludisme et Trypanosoma. Cela indique le potentiel du composé en tant qu’agent antiparasitaire, ce qui pourrait conduire à de nouveaux traitements pour ces maladies .
Applications neuroprotectrices
Le groupe TMP a été lié à des effets neuroprotecteurs, y compris des applications potentielles dans les thérapies anti-Alzheimer et antidépresseurs. Ceci est dû à sa capacité à moduler diverses voies biologiques qui sont impliquées dans les maladies neurodégénératives .
Utilisations anti-inflammatoires et analgésiques
Les composés avec le pharmacophore TMP ont été associés à des propriétés anti-inflammatoires et analgésiques. Cela en fait des candidats au développement de nouveaux médicaments pour traiter des affections telles que l’inflammation chronique et la douleur .
Effets anticonvulsivants et sédatifs
La recherche a montré que les dérivés du TMP peuvent avoir des effets anticonvulsivants et sédatifs. Ceci est particulièrement pertinent pour des affections comme l’épilepsie, où ces composés pourraient contribuer au développement de nouveaux agents thérapeutiques .
Inhibition de la polymérisation de la tubuline
La fraction TMP joue un rôle essentiel dans l’inhibition de la polymérisation de la tubuline, qui est un processus clé dans la division cellulaire. Cette propriété est exploitée dans la conception d’agents anti-goutte et d’agents ciblant les microtubules, qui peuvent perturber la croissance des cellules cancéreuses .
Mécanisme D'action
Target of Action
The compound “5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol” contains a trimethoxyphenyl (TMP) group, which is known to be a versatile pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to inhibit several targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group plays a critical role in the fitting of certain analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction can lead to changes in the biological activity of these analogs . .
Biochemical Pathways
The TMP group has been associated with various biochemical pathways due to its diverse bioactivity effects . For instance, it has shown notable anti-cancer effects by effectively inhibiting tubulin and Hsp90, which are key proteins in cell division and stress response pathways, respectively . .
Result of Action
The TMP group has demonstrated diverse bioactivity effects, including notable anti-cancer effects . It has also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent . .
Analyse Biochimique
Biochemical Properties
The 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol compound has been found to interact with several enzymes and proteins. For instance, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
In terms of cellular effects, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol has been shown to influence cell function. It has been reported that TMP-bearing compounds can inhibit ERKs phosphorylation without acting directly on microtubules and tubulin . This suggests that 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol may have similar effects on cellular processes.
Molecular Mechanism
It is known that TMP-bearing compounds can inhibit tubulin polymerization . This suggests that 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol may exert its effects at the molecular level through similar mechanisms.
Propriétés
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-14-7-4-6(10-12-13-11(18)17-10)5-8(15-2)9(7)16-3/h4-5H,1-3H3,(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUWDYZWKDQESI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354500 | |
| Record name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23269-92-3 | |
| Record name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary methods for synthesizing derivatives of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol and what are their advantages?
A1: Two primary methods are highlighted in the research:
- Condensation Reactions: One study [] details the synthesis of N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide derivatives. This method involves the condensation of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol with various 2-chloro-N-(aryl)-acetamides. This approach is advantageous due to its relative simplicity and the accessibility of starting materials.
- Copper-Catalyzed C-S Coupling: Another study [] focuses on a copper-catalyzed carbon-sulfur bond formation strategy. This method utilizes copper iodide (CuI) as a catalyst and N,N'-dimethylethylenediamine (DMEDA) as a ligand to facilitate the coupling of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol with various aryl iodides. The advantage of this method lies in its high efficiency, broad substrate scope, and good functional group tolerance.
Q2: What is the significance of synthesizing derivatives of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, and what potential applications are suggested by the research?
A2: The synthesis of these derivatives is particularly significant due to the presence of the sulfide linkage, a pharmacologically active moiety. The research suggests several potential applications:
- Antimicrobial Agents: The first study [] specifically investigated the in vitro antibacterial and antifungal activities of the synthesized N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide derivatives. While further research is needed to determine their efficacy and safety profiles, this initial investigation highlights their potential as novel antimicrobial agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


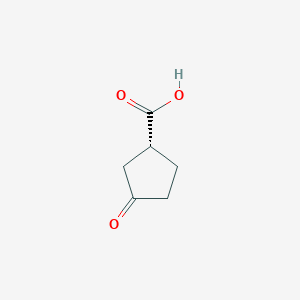


![[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B184019.png)

